Arginyllysine
Overview
Description
Arginyllysine, also known as RK or L-arg-L-lys, belongs to the class of organic compounds known as dipeptides . It is physiologically active in the L-form .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple isomers . The molecular basis of Arginine and Lysine DNA sequence-dependent thermo-stability modulation has been studied .Scientific Research Applications
Nanopore Sensing
The aerolysin nanopore (ARP) has been an instrumental tool in peptide and protein sensing. This biotechnology application extends its functionality to detecting genetic and epigenetic markers, offering a comprehensive view of the current and potential future applications of ARP in peptidomic and genomic detection (Wang et al., 2018).
Metabolic Engineering for Production
Arginyllysine plays a significant role in metabolic engineering, particularly in the production of L-arginine and its derivatives, by utilizing microorganisms. This approach highlights the pivotal role of this compound in improving industrial-level production and the construction of genetically defined microorganisms for overproduction in a more rational and system-wide manner (Shin & Lee, 2014).
Protein Stabilization and Formulation
Amino acids, including this compound, are extensively used in protein purification and formulation due to their natural compatibility and safety in pharmaceutical applications. These amino acids play a crucial role in raising intracellular osmotic pressure, adjusting to high salt concentrations, and increasing protein stability (Arakawa et al., 2007).
Role in Cancer Prevention and Treatment
Lunasin, an arginine-glycine-aspartic acid peptide, has shown potential in inducing apoptosis in human colon cancer cells and modifying the expression of genes associated with the extracellular matrix and cell adhesion. This application represents this compound's potential in the field of cancer treatment and prevention (Dia & González de Mejía, 2011).
Gene Delivery
This compound-based hyperbranched copolymers have been found to enhance the delivery of genes, showcasing its significance in the field of gene therapy and biomedical science. The ability of these copolymers to interact with plasmid DNA and form nano-sized particles opens up new avenues for efficient and targeted gene delivery (Peng et al., 2015).
Anti-tumor Drug Potential
Arginine deiminase, an arginine-degrading enzyme, is being explored as a potential anti-tumor drug, especially for the treatment of arginine-auxotrophic tumors such as hepatocellular carcinomas and melanomas. The implications of this compound in this context highlight its potential in providing novel cancer treatment strategies (Ni et al., 2008).
Immunological Enhancement
L-arginine has been shown to modulate T cell metabolism and enhance survival and anti-tumor activity. By impacting metabolic activity, this compound is directly linked to the metabolic fitness and survival capacity of T cells, crucial for anti-tumor responses (Geiger et al., 2016).
Mechanism of Action
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N6O3/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFZHHSQMKZLRU-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423793 | |
Record name | Arginyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arginyllysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
40968-46-5 | |
Record name | Arginyllysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40968-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arginyllysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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